Cas no 898407-49-3 (4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide)

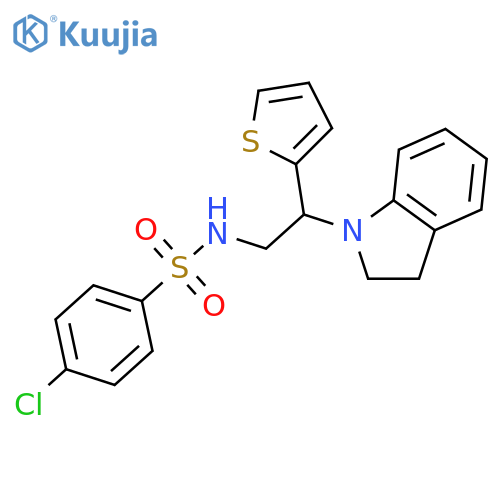

898407-49-3 structure

商品名:4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide

CAS番号:898407-49-3

MF:C20H19ClN2O2S2

メガワット:418.960061311722

CID:5488246

4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide

- 4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide

-

- インチ: 1S/C20H19ClN2O2S2/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2

- InChIKey: KFWOEVFMLBBMCD-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCC(N2C3=C(C=CC=C3)CC2)C2SC=CC=2)(=O)=O)=CC=C(Cl)C=C1

4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2661-0077-1mg |

4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |

898407-49-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2661-0077-4mg |

4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |

898407-49-3 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2661-0077-40mg |

4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |

898407-49-3 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2661-0077-20μmol |

4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |

898407-49-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2661-0077-5μmol |

4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |

898407-49-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2661-0077-10μmol |

4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |

898407-49-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2661-0077-25mg |

4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |

898407-49-3 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2661-0077-30mg |

4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |

898407-49-3 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2661-0077-50mg |

4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |

898407-49-3 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2661-0077-5mg |

4-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide |

898407-49-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 |

4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide 関連文献

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

898407-49-3 (4-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethylbenzene-1-sulfonamide) 関連製品

- 4964-69-6(5-Chloroquinaldine)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 857369-11-0(2-Oxoethanethioamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量